molecular formula C8H9NO4 B102608 2-(4-Nitrophenoxy)ethanol CAS No. 16365-27-8

2-(4-Nitrophenoxy)ethanol

Cat. No. B102608
CAS RN: 16365-27-8
M. Wt: 183.16 g/mol
InChI Key: YAPAEYFBLRVUMH-UHFFFAOYSA-N
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Description

2-(4-Nitrophenoxy)ethanol is a chemical compound that is related to the field of organic chemistry. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an ethanol chain. This compound is of interest due to its potential applications in various chemical reactions and its relevance in the synthesis of other organic compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in various research contexts. For instance, the synthesis of N-(2-methylphenyl)hydroxylamine from o-nitrotoluene was enhanced by the addition of ethanol in a Zn/H2O/CO2 system, as reported in one study . This indicates that ethanol can play a significant role in facilitating chemical reactions involving nitro compounds, potentially including the synthesis of 2-(4-Nitrophenoxy)ethanol.

Molecular Structure Analysis

The molecular structure of 2-(4-Nitrophenoxy)ethanol would consist of a phenol ring with a nitro group at the para position, and an ethoxy group (-OCH2CH2OH) attached to the phenyl ring. This structure is likely to influence its chemical behavior, including its reactivity and the types of reactions it can participate in.

Chemical Reactions Analysis

The Smiles rearrangement is a relevant reaction in the context of 2-(4-Nitrophenoxy)ethanol. A study has investigated the kinetics of the Smiles rearrangement of a similar compound, 2-(p-nitrophenoxy)ethylamine, into 2-(p-nitroanilino)ethanol . The reaction was found to be general-base-catalyzed in aqueous alkali, with the formation of a spiro-Meisenheimer intermediate being rate-determining. This suggests that 2-(4-Nitrophenoxy)ethanol could potentially undergo similar base-catalyzed rearrangements, leading to structurally related products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(4-Nitrophenoxy)ethanol are not detailed in the provided papers, we can infer from related compounds that it would exhibit properties typical of nitrophenol ethers. For example, the nitration of phenol in dioxane leads to the formation of dinitrophenol , which suggests that nitrophenol ethers, like 2-(4-Nitrophenoxy)ethanol, could be synthesized under similar conditions and would likely have similar reactivity towards nitration agents.

Scientific Research Applications

Understanding the Microsomal Hydroxylation Process

The microsomal hydroxylation of p-nitrophenol to 4-nitrocatechol, a process important in understanding the metabolism of aromatic compounds, can be effectively catalyzed by certain isozymes of cytochrome P-450. Isozyme 3a, in particular, exhibits significant activity in this reaction, highlighting its potential role in the metabolism of substances like ethanol and its enhanced toxicity in the presence of certain aromatic compounds (Koop, 1986).

Insights into the Smiles Rearrangement Process

The Smiles rearrangement of 2-(p-nitrophenoxy)ethylamine into 2-(p-nitroanilino)ethanol is influenced by the base concentration in the medium. The kinetics of this reaction, particularly the formation of the spiro-Meisenheimer intermediate, provides valuable insights into the reaction mechanisms and the role of general-base-catalysis in such processes (Knipe et al., 1984).

Photocatalytic Degradation of Nitrophenolic Compounds

The use of semiconductor materials like TiO2 and ZnO for the photocatalytic degradation of hazardous organics, including nitrophenols, has gained attention. This process, which can be initiated by visible light, offers a potentially efficient treatment method for colored pollutants, providing a greener alternative for environmental remediation (Dieckmann et al., 1992).

Novel Materials from Aminopyridines and Nitrophenol

The co-crystallization of 4-nitrophenol with different aminopyridines has resulted in novel acentric materials. These adducts, which show potential for nonlinear optical materials, underscore the intricate balance of noncovalent interactions and the ability to form organic salts with unique properties (Draguta et al., 2014).

Safety And Hazards

While specific safety and hazard information for 2-(4-Nitrophenoxy)ethanol is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(4-nitrophenoxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPAEYFBLRVUMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066037
Record name 2-(4-Nitrophenoxy)ethanol
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Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenoxy)ethanol

CAS RN

16365-27-8
Record name 2-(4-Nitrophenoxy)ethanol
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Record name Ethanol, 2-(4-nitrophenoxy)-
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Record name 2-(4-Nitrophenoxy)ethanol
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Record name 2-(4-Nitrophenoxy)ethanol
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Record name Ethanol, 2-(4-nitrophenoxy)-
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Record name 2-(4-Nitrophenoxy)ethanol
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Record name 2-(4-Nitrophenoxy)ethanol
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Synthesis routes and methods I

Procedure details

A mixture of p-nitrophenol (1.39 g, 10 mmol), 2-chloroethoxytrimethylsilane (3.2 ml, 20 mmol), potassium carbonate (4.15 g, 30 mmol), cesium carbonate (163 mg, 0.5 mmol), and sodium iodide (149 mg, 1 mmol) in N,N-dimethylformamide (10 ml) is heated at 75° for 19.5 hours. After cooling to ambient temperature, the mixture is diluted with ethyl acetate and filtered. The filtrate is washed with saturated aqueous sodium bicarbonate, then washed 2× with water, dried over magnesium sulfate, filtered, concentrated in vacuo, and purified on Silica gel (1:1 ethyl acetate/hexanes) to give 4-nitro-(2-Hydroxyethoxy)benzene (1.25 g).
Quantity
1.39 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
4.15 g
Type
reactant
Reaction Step One
Quantity
149 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
163 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4-nitrophenol (10 g) was dissolved in DMF (100 ml), potassium carbonate (12.9 g) and 2-bromoethanol (10.8 g) were added to the mixture, and the mixture was stirred for 16 hours at 90° C. After cooling to room temperature, the mixture was filtered, and the solvent was removed under reduced pressure. The obtained residue was added to water, and extracted with ethyl acetate. The organic layer was washed with saturated brine, and dried over magnesium sulfate. The solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 2-(4-nitrophenoxy)ethanol (7.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step Two
Quantity
10.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 250 ml, 3-neck RBF equipped with a magnetic stirrer, reflux condenser, calcium chloride guard tube, 1-fluoro-4-nitrobenzene (10.0 g), ethylene glycol (50 ml) and cesium carbonate (46.0 g) were added. The reaction mixture was heated to 80° C. for 30 minutes and the reaction was monitored on TLC using hexane:ethyl acetate (5:5) as mobile phase. After completion of the reaction, the reaction mixture was cooled to room temperature and poured into cold water. Solid precipitate was filtered out and washed with water. Solid material was dried under reduced pressure at 45° C. for 1 hr to give 10.7 g of 2-(4-nitrophenoxy)ethanol, which was used in the next step without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step One
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
NR Herr, BM Kile, RM Carelli… - Analytical chemistry, 2008 - ACS Publications
Iontophoresis is the movement of charged molecules in solution under applied current using pulled multibarrel glass capillaries drawn to a sharp tip. The technique is generally …
Number of citations: 51 pubs.acs.org
Y Çağlar, N Gümrükçüoğlu, ET Saka, M Ocak… - Journal of Inclusion …, 2012 - Springer
A tetra-substituted phthalocyanine based on 4-[2-(4-nitrophenoxy)ethoxy]phthalonitrile carrying nitrophenyl group for the sensing of Zn 2+ has been prepared and characterized by …
Number of citations: 11 link.springer.com
NR Herr, AM Belle, KB Daniel, RM Carelli… - ACS chemical …, 2010 - ACS Publications
Iontophoresis allows for localized drug ejections directly into brain regions of interest driven by the application of current. Our lab has previously adapted a method to quantitatively …
Number of citations: 39 pubs.acs.org
KE Steller, RL Letsinger - The Journal of Organic Chemistry, 1970 - ACS Publications
Results Nitrodiphenyl Ethers (1).—Twotypes of reaction were observed on photolysis of the 4-nitrodiphenyl ethers in aqueous pyridine:(a) displacement of nitrite by pyridine, and (b) …
Number of citations: 18 pubs.acs.org
ST Rajan, MK Kumar, M Venkatesh… - 2022 - tdcommons.org
N-methyl-2-(4-nitrophenyl) ethanamine of Formula-1 or its salt and 1-(2-chloroethoxy)-4-nitrobenzene are the key intermediates in the preparation of N-[4-(2-{[2-(4-methane …
Number of citations: 0 www.tdcommons.org
PC Jelenc, CR Cantor… - Proceedings of the …, 1978 - National Acad Sciences
4-Nitrophenyl ethers are proposed as new high-yield photoreagents for protein crosslinking and affinity labeling. These are totally unreactive in the dark under biological conditions, but …
Number of citations: 66 www.pnas.org
KJ Han - Journal of the Korean Applied Science and Technology, 2014 - koreascience.kr
A novel fullerene derivative with photoresponsive azobenzene group was designed and synthesized, and its photoresponsive properties were reported. Starting from 4-nitrophenol, …
Number of citations: 0 koreascience.kr
NR Herr - 2010 - search.proquest.com
Iontophoresis is the movement of charged molecules in solution under applied current using pulled multibarrel glass capillaries drawn to a sharp tip. The technique is commonly used in …
Number of citations: 3 search.proquest.com
A Manjula, M Nagarajan - Tetrahedron, 1997 - Elsevier
A simple and straightforward synthesis of a novel class of supramolecular hosts containing the Tröger's base moiety is reported. The cation binding properties of these macrocycles …
Number of citations: 42 www.sciencedirect.com
B Strydom, JJ Bergh, JP Petzer - Arzneimittelforschung, 2012 - thieme-connect.com
Previous studies have documented that substituted 8-oxycaffeines act as inhibitors of human monoamine oxidase (MAO) B. A particularly potent inhibitor among the reported …
Number of citations: 26 www.thieme-connect.com

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